
1-(4-chloro-5-methylpyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-5-methylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-chloro-5-methylpyridin-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-5-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-5-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-5-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and ethanone groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-3-methylpyridin-2-yl)ethan-1-one: Similar structure with a different position of the chloro and methyl groups.
1-(5-methylpyridin-2-yl)ethan-1-one: Lacks the chloro group, which affects its reactivity and applications.
1-(5-chloropyridin-2-yl)ethan-1-one: Similar structure but without the methyl group.
Uniqueness
1-(4-chloro-5-methylpyridin-2-yl)ethan-1-one is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. The presence of both chloro and ethanone groups makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1257211-10-1 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.